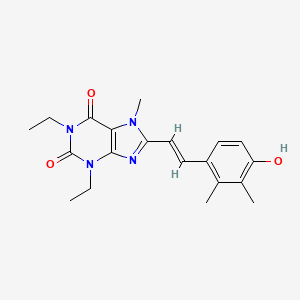

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine

Description

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine is a synthetic xanthine derivative characterized by its styryl-substituted purine-2,6-dione core. The compound features a 7-methyl group, 1,3-diethyl substituents, and an (E)-configured styryl moiety with 4-hydroxy, 2,3-dimethyl aromatic substitutions. While direct literature on this compound is sparse, its structural analogs—particularly those with styryl modifications—have been studied extensively for neurological applications, such as Parkinson’s disease treatment and anti-cataleptic activity .

Properties

CAS No. |

155272-15-4 |

|---|---|

Molecular Formula |

C20H24N4O3 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1,3-diethyl-8-[(E)-2-(4-hydroxy-2,3-dimethylphenyl)ethenyl]-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H24N4O3/c1-6-23-18-17(19(26)24(7-2)20(23)27)22(5)16(21-18)11-9-14-8-10-15(25)13(4)12(14)3/h8-11,25H,6-7H2,1-5H3/b11-9+ |

InChI Key |

MUILGNFYYXAQPC-PKNBQFBNSA-N |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)O)C)C)C |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)O)C)C)C |

Origin of Product |

United States |

Biological Activity

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This compound is structurally related to other xanthines that have been studied for their pharmacological properties, including effects on the central nervous system and potential therapeutic applications in neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine can be represented as follows:

- Chemical Formula : C₁₈H₃₃N₄O₃

- Molecular Weight : 345.49 g/mol

Research indicates that this compound functions primarily as an antagonist at the A1 and A2A adenosine receptors. The binding affinity for these receptors is crucial for its biological activity, influencing various physiological processes such as neurotransmission, inflammation, and cellular proliferation.

Table 1: Binding Affinities of (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine

Neuroprotective Properties

Studies have shown that (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine exhibits neuroprotective effects. It has been suggested that its antagonistic action on adenosine receptors may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's. Specifically, the compound's ability to enhance dopaminergic signaling in the brain has been highlighted in various studies.

Antidepressant Activity

In addition to its neuroprotective properties, this xanthine derivative has been explored for its antidepressant potential. The modulation of adenosine receptors is implicated in mood regulation and could provide a novel therapeutic approach for treating depression. The compound's structural modifications appear to enhance its efficacy compared to other xanthines.

Case Studies

- Study on Neurodegenerative Disorders :

- Antidepressant Efficacy :

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Xanthine Derivatives

*logP values estimated from analogs with similar substituent polarity.

†Predicted collision cross-section (CCS) inferred from structurally related compounds .

‡Lower logP due to hydrophilic hydroxyl groups.

Key Observations :

- Hydroxy vs. Methoxy Substitutions : The target compound’s 4-hydroxy group increases polarity compared to methoxy-substituted analogs (e.g., KW-6002), likely reducing blood-brain barrier permeability but enhancing solubility in aqueous environments .

- CCS Trends : Larger substituents (e.g., dimethoxy groups) correlate with higher CCS values, reflecting increased molecular surface area and conformational flexibility .

Pharmacological and Functional Comparisons

Table 2: Bioactivity of Selected Xanthine Derivatives

*Estimated from structurally similar compounds.

†Inferred from methoxy group’s electron-donating effects.

Functional Insights :

- Receptor Affinity : KW-6002’s 3,4-dimethoxy groups optimize A₂A receptor binding via hydrophobic interactions, whereas hydroxyl substitutions (as in the target compound) may reduce affinity due to hydrogen bonding with aqueous environments .

- Metabolic Stability : Methoxy and methyl groups (e.g., in KW-6002 and the target compound) resist oxidative metabolism better than hydroxylated analogs, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.